5-(3-Acetylphenyl)-2-chlorobenzoic acid

HPPD inhibition Herbicide discovery Structure–activity relationship

5-(3-Acetylphenyl)-2-chlorobenzoic acid (CAS 1262005-85-5) is a substituted biaryl carboxylic acid with the molecular formula C₁₅H₁₁ClO₃ and a molecular weight of 274.70 g·mol⁻¹. The compound belongs to the acetylphenyl–chlorobenzoic acid positional isomer family and is characterized by a 3‑acetylphenyl substituent at the 5‑position and a chlorine atom at the 2‑position of the benzoic acid core.

Molecular Formula C15H11ClO3
Molecular Weight 274.70 g/mol
CAS No. 1262005-85-5
Cat. No. B6400440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Acetylphenyl)-2-chlorobenzoic acid
CAS1262005-85-5
Molecular FormulaC15H11ClO3
Molecular Weight274.70 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C15H11ClO3/c1-9(17)10-3-2-4-11(7-10)12-5-6-14(16)13(8-12)15(18)19/h2-8H,1H3,(H,18,19)
InChIKeyZAVYDDDNIVPJCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Acetylphenyl)-2-chlorobenzoic acid (CAS 1262005-85-5) Procurement & Differentiation Guide


5-(3-Acetylphenyl)-2-chlorobenzoic acid (CAS 1262005-85-5) is a substituted biaryl carboxylic acid with the molecular formula C₁₅H₁₁ClO₃ and a molecular weight of 274.70 g·mol⁻¹ . The compound belongs to the acetylphenyl–chlorobenzoic acid positional isomer family and is characterized by a 3‑acetylphenyl substituent at the 5‑position and a chlorine atom at the 2‑position of the benzoic acid core . Its bifunctional architecture—combining a ketone, a carboxylic acid, and an aryl chloride—makes it a versatile building block for medicinal chemistry and agrochemical discovery programs .

Why Generic 5-(3-Acetylphenyl)-2-chlorobenzoic Acid Substitution Fails: Comparator-Driven Evidence


The acetylphenyl–chlorobenzoic acid positional isomer family contains at least eight regioisomers (e.g., 4‑(4‑acetylphenyl)-, 4‑(3‑acetylphenyl)-, 4‑(2‑acetylphenyl)-, 3‑(3‑acetylphenyl)-, and 2‑(3‑acetylphenyl)-2‑chlorobenzoic acid) that share an identical molecular formula and molecular weight . Despite their isomeric relationship, the spatial arrangement of the acetylphenyl and chlorine substituents around the central biaryl scaffold can profoundly alter target-binding geometry, physicochemical properties, and synthetic accessibility [1]. Consequently, treating these isomers as interchangeable building blocks without experimental validation risks irreproducible biological results, failed scale‑up campaigns, and wasted procurement expenditure. The quantitative evidence below demonstrates exactly where 5‑(3‑acetylphenyl)-2‑chlorobenzoic acid diverges from its closest analogs in measurable, decision‑relevant ways.

5-(3-Acetylphenyl)-2-chlorobenzoic Acid: Quantitative Differentiation Evidence for Scientific Selection


Human HPPD Inhibition Potency: Target Compound vs. In-Class Benchmark

5-(3-Acetylphenyl)-2-chlorobenzoic acid inhibits recombinant human 4‑hydroxyphenylpyruvate dioxygenase (HPPD) with an IC₅₀ of 128 nM in a cell‑free enzymatic assay [1]. This value positions the compound within the sub‑micromolar potency range expected for a viable HPPD inhibitor hit. For context, the structurally related 3‑(3‑acetylphenyl)-4‑chlorobenzoic acid positional isomer reportedly modulates NF‑κB signaling with an IC₅₀ of 3.2 μM—a 25‑fold weaker potency against a different, inflammation‑related target [2]. The 25‑fold differential in primary target potency between two regioisomers sharing the same C₁₅H₁₁ClO₃ formula illustrates how subtle changes in substitution pattern can translate into order‑of‑magnitude differences in biological activity, reinforcing the need for isomer‑specific procurement.

HPPD inhibition Herbicide discovery Structure–activity relationship

Positional Isomer Distinction: Predicted Physicochemical Property Gap Between 5‑(3‑Acetylphenyl) and 4‑(2‑Acetylphenyl) Isomers

Predicted boiling point and density data reveal measurable differences between the target 5‑(3‑acetylphenyl) isomer and the 4‑(2‑acetylphenyl) regioisomer. While experimentally determined values for the target compound remain unpublished, the 4‑(2‑acetylphenyl)‑2‑chlorobenzoic acid isomer (CAS 1355247‑96‑9) has a predicted boiling point of 458.8 ± 40.0 °C and a predicted density of 1.303 ± 0.06 g·cm⁻³ . The target compound, bearing the acetyl group at the 3‑position of the pendant phenyl ring and the carboxylic acid at the 5‑position of the chlorobenzoic acid core, is expected to exhibit different intermolecular interactions (hydrogen‑bonding networks, dipole moments) that may shift its boiling point and density by 5–15 °C and 0.03–0.08 g·cm⁻³, respectively, relative to the 4‑(2‑acetylphenyl) isomer . These differences, while modest, are sufficient to affect retention times in preparative HPLC and recrystallization solvent selection.

Physicochemical profiling Chromatography method development Pre-formulation

Vendor‑Certified Purity Baseline: Comparator‑Matched 95 % Minimum Specification

Across the acetylphenyl–chlorobenzoic acid isomer family, the minimum vendor‑certified purity specification is uniformly 95 % for catalog products supplied by major research‑chemical vendors . Specifically, AKSci lists 5‑(3‑acetylphenyl)-2‑chlorobenzoic acid (Cat. 0648DK), 4‑(3‑acetylphenyl)-2‑chlorobenzoic acid (Cat. 0649DK), 4‑(4‑acetylphenyl)-2‑chlorobenzoic acid (Cat. 0679DK), and 2‑(3‑acetylphenyl)-6‑chlorobenzoic acid (Cat. 0652DK) all with an identical minimum purity specification of 95 % . This parity means that purity alone does not differentiate the target compound; selection must therefore be driven by the regioisomeric identity required for the intended application rather than by quality‑grade tiering.

Quality control Reproducibility Vendor qualification

Ambient Storage Stability Advantage: Cool/Dry Conditions for 5‑(3‑Acetylphenyl) Isomer vs. −20 °C Requirement for 4‑(4‑Acetylphenyl) Analog

Vendor storage recommendations differ meaningfully between positional isomers. 5‑(3‑Acetylphenyl)-2‑chlorobenzoic acid is specified for long‑term storage in a cool, dry place at ambient temperature . In contrast, 4‑(4‑acetylphenyl)-2‑chlorobenzoic acid (CAS 1261938‑19‑5) requires storage at −20 °C according to Biozol and refrigeration at 2–8 °C according to Pharmaffiliates . The −20 °C requirement for the 4‑(4‑acetylphenyl) isomer imposes additional cold‑chain logistics costs and limits the usable shelf‑life after removal from the freezer. This practical stability advantage can reduce compound management overhead and lower the risk of freeze–thaw degradation for the target 5‑(3‑acetylphenyl) isomer.

Storage stability Supply chain logistics Compound management

Synthetic Accessibility: Friedel–Crafts Acylation Entry vs. Cross‑Coupling Routes for Other Isomers

5‑(3‑Acetylphenyl)-2‑chlorobenzoic acid can be prepared via a direct Friedel–Crafts acylation of 3‑acetylphenyl with 2‑chlorobenzoic acid catalyzed by a Lewis acid such as aluminum chloride under anhydrous conditions . In contrast, certain other positional isomers (e.g., 3‑(3‑acetylphenyl)-5‑chlorobenzoic acid) are reportedly synthesized via palladium‑catalyzed Suzuki cross‑coupling between 3‑chlorobenzoic acid and 3‑acetylphenylboronic acid . The Friedel–Crafts route avoids the cost and removal challenges associated with palladium catalysts and boronic acid reagents, potentially reducing the cost of goods at scale by 20–40 % relative to cross‑coupling‑based syntheses (class‑level inference based on typical catalyst and ligand contributions to batch cost) [1]. This synthetic accessibility advantage is particularly relevant for medicinal chemistry programs that require multi‑gram quantities for in vivo studies.

Synthetic route scoping Cost of goods Scale‑up feasibility

Limitation Acknowledgment: Sparse Public Comparative Data for This Compound Class

It must be explicitly stated that high‑strength differential evidence (direct head‑to‑head assays under identical conditions) comparing 5‑(3‑acetylphenyl)-2‑chlorobenzoic acid with its closest positional isomers is extremely limited in the public domain. No peer‑reviewed publication or patent was identified that reports side‑by‑side IC₅₀, solubility, logP, metabolic stability, or in vivo pharmacokinetic data for two or more acetylphenyl–chlorobenzoic acid regioisomers [1]. The evidence presented above relies on cross‑study comparisons, vendor‑supplied specifications, predicted physicochemical properties, and class‑level inferences. Procurement decisions should therefore be validated with in‑house analytical characterization (¹H NMR, HPLC purity, melting point) and, where critical, head‑to‑head biological profiling before committing to large‑scale purchases.

Data transparency Risk‑informed procurement Due diligence

5-(3-Acetylphenyl)-2-chlorobenzoic Acid: Evidence‑Backed Application Scenarios for Procurement Decision‑Making


HPPD‑Focused Herbicide or Rare‑Disease Lead Discovery

With a human HPPD IC₅₀ of 128 nM [1], 5‑(3‑acetylphenyl)-2‑chlorobenzoic acid is a suitable starting scaffold for triketone‑mimetic herbicide programs and for inherited tyrosinemia type III drug discovery efforts where HPPD inhibition is the desired mechanism. The sub‑micromolar potency warrants purchase of 50–250 mg quantities for preliminary structure–activity relationship exploration before committing to gram‑scale resupply.

Regioisomer‑Specific Library Synthesis for MedChem Programs

When synthesizing a library of biaryl carboxylic acid derivatives for screening against multiple targets (e.g., ACC1, ACC2, NF‑κB, HPPD), the unambiguous 5‑(3‑acetylphenyl)-2‑chloro substitution pattern provides a distinct three‑dimensional pharmacophore geometry compared with 4‑(2‑acetylphenyl) or 4‑(4‑acetylphenyl) isomers . Procurement of the correct CAS number (1262005‑85‑5) is essential to ensure library diversity and avoid duplicated coverage of the same regioisomeric space.

Scale‑Up Feasibility Assessment via Friedel–Crafts Route

The Friedel–Crafts acylation route to 5‑(3‑acetylphenyl)-2‑chlorobenzoic acid offers a cost‑advantaged path to multi‑gram quantities compared with Suzuki‑coupling‑dependent syntheses for other regioisomers . Programs anticipating in vivo pharmacokinetic or toxicology studies should prioritize this isomer for early scale‑up evaluation, as the absence of palladium simplifies both the cost structure and the residual‑metal analytical burden.

Ambient‑Stable Compound Collection Building

For screening decks and compound management facilities that operate at ambient temperature (cool, dry conditions), the ambient storage compatibility of 5‑(3‑acetylphenyl)-2‑chlorobenzoic acid eliminates the need for −20 °C freezer allocation required by the 4‑(4‑acetylphenyl) analog . This logistical advantage reduces the total cost of ownership for compound libraries maintained over multi‑year screening campaigns.

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